1'-{[1,1'-biphenyl]-4-carbonyl}-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
Overview
Description
1’-{[1,1’-Biphenyl]-4-carbonyl}-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-{[1,1’-biphenyl]-4-carbonyl}-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Spirocyclization: The spirocyclic structure is formed through an intramolecular cyclization reaction.
Final Assembly:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1’-{[1,1’-Biphenyl]-4-carbonyl}-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the biphenyl or piperidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1’-{[1,1’-Biphenyl]-4-carbonyl}-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1’-{[1,1’-biphenyl]-4-carbonyl}-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets .
Comparison with Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares some structural similarities and is known for its biological activities, including antimicrobial and anticancer properties.
4-Hydroxy-2H-1-benzopyran-2-one Derivatives: These compounds are also structurally related and have applications in medicinal chemistry, particularly as anticoagulants.
Uniqueness: 1’-{[1,1’-biphenyl]-4-carbonyl}-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1'-(4-phenylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c28-23-18-26(30-24-9-5-4-8-22(23)24)14-16-27(17-15-26)25(29)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-13H,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKASONYMQZJGBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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